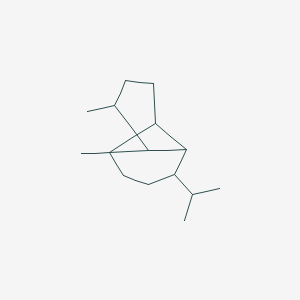
Copane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copane is a synthetic peptide that has been widely used in scientific research for its unique properties. It is a cyclic peptide that is composed of 12 amino acids and has a molecular weight of 1,377.6 g/mol. Copane has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Copane is not fully understood. It is believed that Copane interacts with cell membranes and disrupts their structure. This leads to the leakage of intracellular contents and ultimately cell death. Copane has also been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects
Copane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Copane has several advantages and limitations for lab experiments. One of the advantages of Copane is that it is relatively easy to synthesize using various methods. It is also stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of Copane is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use Copane.
Orientations Futures
There are several future directions for the use of Copane in scientific research. One of the future directions is the development of new drugs that are based on the structure of Copane. Another future direction is the study of the mechanism of action of Copane. This can help to better understand its effects and potential uses in the treatment of various diseases. Additionally, the use of Copane in combination with other drugs or therapies may also be explored in the future.
Conclusion
In conclusion, Copane is a synthetic peptide that has been extensively used in scientific research for its unique properties. It is synthesized using various methods, and its mechanism of action has been extensively studied. Copane has various biochemical and physiological effects, and it has been used in the development of new drugs for the treatment of various diseases. While Copane has several advantages for lab experiments, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. There are several future directions for the use of Copane in scientific research, including the development of new drugs and the study of its mechanism of action.
Méthodes De Synthèse
Copane can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted peptide synthesis. Solid-phase peptide synthesis is the most commonly used method for synthesizing Copane. In this method, the peptide is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. The peptide is then cleaved from the solid support, and the protecting groups are removed to obtain the final product.
Applications De Recherche Scientifique
Copane has been extensively used in scientific research for its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral activities. Copane has also been shown to have anti-inflammatory and analgesic effects. It has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
13833-26-6 |
|---|---|
Nom du produit |
Copane |
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.37 g/mol |
Nom IUPAC |
1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]decane |
InChI |
InChI=1S/C15H26/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9-14H,5-8H2,1-4H3 |
Clé InChI |
LJVYOZJXUGFDJA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C3C1C2(CCC3C(C)C)C |
SMILES canonique |
CC1CCC2C3C1C2(CCC3C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



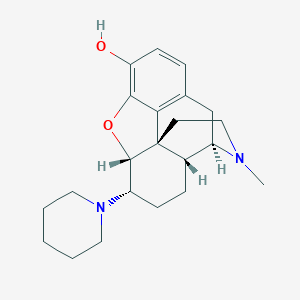
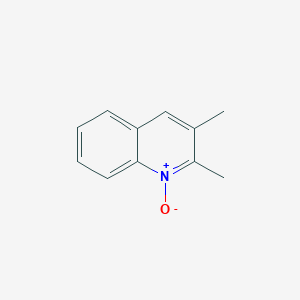
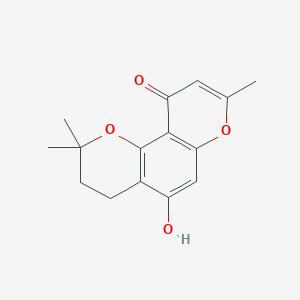
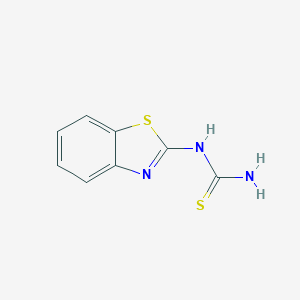
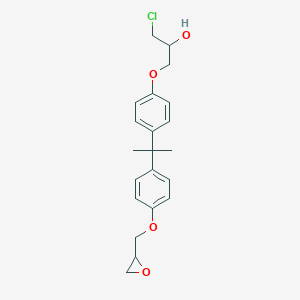
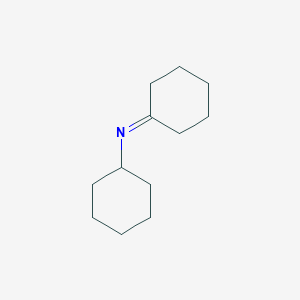



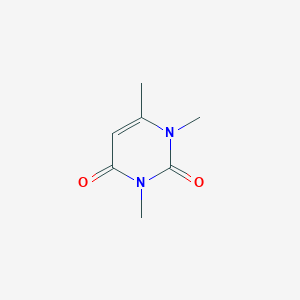
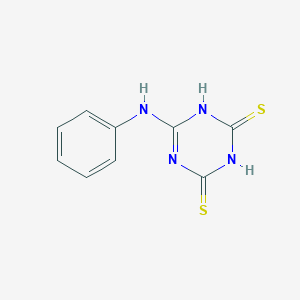
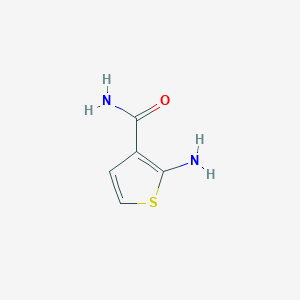
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
